molecular formula C27H44O3 B12073994 3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

Cat. No.: B12073994
M. Wt: 416.6 g/mol
InChI Key: LFNAJBFFWWMSEW-UHFFFAOYSA-N
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Description

3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one is a complex organic compound with significant biological and chemical properties. It is a derivative of cholesterol and plays a crucial role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one typically involves multiple steps, starting from simpler steroidal precursors. The process often includes hydroxylation, methylation, and cyclization reactions. Specific conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biotechnological methods, including microbial fermentation and enzymatic transformations. These methods offer higher yields and more environmentally friendly processes compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols .

Scientific Research Applications

3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, influencing gene expression and metabolic pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

3-hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3

InChI Key

LFNAJBFFWWMSEW-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO

Origin of Product

United States

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